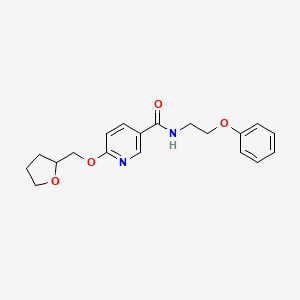

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Description

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nicotinamide core, which is substituted with a phenoxyethyl group and a tetrahydrofuran-2-yl methoxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Properties

IUPAC Name |

6-(oxolan-2-ylmethoxy)-N-(2-phenoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c22-19(20-10-12-24-16-5-2-1-3-6-16)15-8-9-18(21-13-15)25-14-17-7-4-11-23-17/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXWRNRQBYRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCOC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Preparation of 2-phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.

Formation of 2-phenoxyethylamine: 2-phenoxyethanol is then converted to 2-phenoxyethylamine through a reductive amination process.

Synthesis of 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid: This intermediate is prepared by reacting nicotinic acid with tetrahydrofuran-2-yl methanol in the presence of a dehydrating agent.

Coupling Reaction: Finally, 2-phenoxyethylamine is coupled with 6-((tetrahydrofuran-2-yl)methoxy)nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: The nitro group (if present) on the nicotinamide core can be reduced to an amine.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Phenoxyacetic acid derivatives.

Reduction: Amino derivatives of the nicotinamide core.

Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Chemistry

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating interactions with metal ions and enabling the development of novel materials.

Biology

The compound is studied for its potential as a biochemical probe to investigate cellular processes. Its ability to interact with specific molecular targets makes it useful in elucidating pathways related to nicotinamide metabolism and cellular signaling.

Medicine

Research is ongoing to evaluate its therapeutic potential, particularly in diseases associated with nicotinamide pathways. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties, making it a candidate for further investigation in drug development.

Industry

In industrial applications, N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is utilized in the development of specialty chemicals and materials with tailored properties for specific applications.

Preliminary investigations suggest that this compound may possess antimicrobial activity against resistant bacterial strains and anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines.

Antimicrobial Properties

In vitro studies have demonstrated the effectiveness of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide against various bacterial strains. These studies indicate a potential application in treating infections caused by resistant organisms.

Anticancer Activity

Research has shown that this compound can inhibit the growth of cancer cell lines, such as MDA-MB-231 triple-negative breast cancer cells. Cytotoxicity assays revealed an IC50 value of approximately 0.126 µM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil.

Mechanistic Insights

Further studies have suggested that N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide induces apoptosis in cancer cells through caspase activation pathways. Increased levels of caspase 9 following treatment imply a mechanism promoting programmed cell death.

Safety Profiles

Toxicity assessments conducted on healthy mice have indicated a favorable safety profile for oral administration at therapeutic doses, which is crucial for considering its development as a clinical candidate.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethyl and tetrahydrofuran-2-yl methoxy groups can modulate the compound’s binding affinity and specificity towards these targets. The nicotinamide core plays a crucial role in the compound’s biological activity, influencing pathways related to NAD+ metabolism and cellular energy homeostasis.

Comparison with Similar Compounds

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can be compared with other nicotinamide derivatives such as:

Nicotinamide riboside: Known for its role in NAD+ biosynthesis and potential anti-aging effects.

Nicotinamide mononucleotide: Another NAD+ precursor with similar biological activities.

6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Lacks the phenoxyethyl group, resulting in different chemical and biological properties.

The uniqueness of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nicotinamide derivatives.

Biological Activity

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a compound of interest due to its potential therapeutic applications, particularly in the context of metabolic disorders and cancer. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 293.33 g/mol

- IUPAC Name : N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide primarily interacts with nicotinamide N-methyltransferase (NNMT), an enzyme implicated in energy metabolism and obesity. The inhibition of NNMT has been linked to improved insulin sensitivity and reduced metabolic syndrome indicators.

Key Mechanisms:

- NNMT Inhibition : The compound inhibits NNMT activity, leading to decreased levels of 1-methyl-nicotinamide (MNA), which is associated with obesity and type 2 diabetes .

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, particularly triple-negative breast cancer (TNBC), by inducing apoptosis and inhibiting cell proliferation .

Efficacy in Cell Lines

The following table summarizes the biological activity of N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide based on in vitro studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | >2.4 | Minimal effect |

Case Studies

- Metabolic Syndrome Model :

- Cancer Treatment :

Safety Profile

Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at doses up to 40 mg/kg in healthy mice, with no significant adverse effects observed .

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-phenoxyethyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting a thionicotinamide precursor with a bromomethyl-substituted tetrahydrofuran derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of nicotinamide to alkylating agent) and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product, as residual byproducts like unreacted tetrahydrofuran intermediates may persist .

Advanced: How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during hydrogen atom positioning?

Methodological Answer:

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Input : Integrate .hkl intensity files with SHELXINS.

- Hydrogen Handling : Use HFIX commands for riding models; however, tetrahydrofuran oxygen and phenoxyethyl groups may exhibit disordered H atoms. For high-resolution data (<1.0 Å), anisotropic refinement of non-H atoms improves accuracy. Challenges include resolving electron density ambiguities near the tetrahydrofuran ring, which may require constraints (e.g., DFIX for C–O bond lengths) .

Basic: What analytical techniques are essential for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a water/acetonitrile gradient (e.g., 40–90% acetonitrile over 15 minutes) to assess purity (>95% target).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~333–397 Da, depending on substituents) .

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) should resolve peaks for the phenoxyethyl chain (δ 3.5–4.5 ppm for –OCH₂–) and tetrahydrofuran methoxy group (δ 1.6–2.2 ppm for cyclic ether protons) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the tetrahydrofuran moiety on biological activity?

Methodological Answer:

- Analog Synthesis : Replace the tetrahydrofuran group with furan, pyran, or acyclic ethers to test conformational flexibility.

- Assays : Compare in vitro activity (e.g., enzyme inhibition, cell viability) across analogs. For example, if the compound targets inflammatory pathways (similar to ATX modulators in ), measure autotaxin inhibition IC₅₀ values.

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity differences at the target site .

Basic: What solvent systems are compatible with this compound for in vitro biological assays?

Methodological Answer:

The compound is typically solubilized in DMSO (10–50 mM stock) due to its hydrophobic aromatic/ether groups. For aqueous dilution, ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Compatibility with PBS or cell culture media (e.g., DMEM) must be confirmed via dynamic light scattering to rule out aggregation .

Advanced: How should researchers address contradictions in biological activity data across different experimental models?

Methodological Answer:

- Model Validation : Cross-validate results in primary cells (e.g., human PBMCs) and immortalized lines (e.g., HEK293) to rule out cell-specific artifacts.

- Dose-Response Curves : Ensure consistent compound stability across assays (e.g., LC-MS monitoring for degradation).

- Control Compounds : Include reference standards (e.g., HMN-176 in ) to benchmark activity. Discrepancies may arise from metabolite formation or off-target effects in complex models .

Basic: What safety precautions are required when handling this compound in the laboratory?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential irritant vapors (e.g., DMF, THF).

- Waste Disposal : Collect organic waste separately; neutralize acidic/basic byproducts before disposal. Toxicity data may be limited, so treat as hazardous .

Advanced: How can computational methods predict metabolic pathways and potential toxicity of this compound?

Methodological Answer:

- Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxidation of tetrahydrofuran or hydrolysis of the amide bond).

- Toxicity Profiling : Run Derek Nexus for structural alerts (e.g., nitrosamine risks from secondary amines). Validate predictions with in vitro hepatocyte assays .

Basic: What are the storage conditions to ensure compound stability over long-term studies?

Methodological Answer:

Store lyophilized solid at –20°C under argon to prevent oxidation. For solutions, aliquot in amber vials (to block light) and store at –80°C. Monitor stability via periodic HPLC checks (monthly) for degradation peaks .

Advanced: What strategies optimize enantiomeric purity if the tetrahydrofuran moiety introduces chirality?

Methodological Answer:

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA).

- Asymmetric Synthesis : Employ catalytic asymmetric cyclization (e.g., Jacobsen’s thiourea catalysts) during tetrahydrofuran formation.

- X-ray Crystallography : Confirm absolute configuration via Flack parameter refinement in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.